Cas no 332149-58-3 (3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
332149-58-3 structure
Product Name:3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Numéro CAS:332149-58-3
Le MF:C17H18N4O2S
Mégawatts:342.415421962738
CID:6089680
Update Time:2025-05-18
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(allylthio)-3-methyl-7-phenethyl-3,7-dihydro-1H-purine-2,6-dione
- 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7-(2-phenylethyl)-8-(2-propen-1-ylthio)-
-
- Piscine à noyau: 1S/C17H18N4O2S/c1-3-11-24-17-18-14-13(15(22)19-16(23)20(14)2)21(17)10-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,19,22,23)
- La clé Inchi: ONPWMJPDBOMAJN-UHFFFAOYSA-N
- Sourire: N1(CCC2=CC=CC=C2)C2=C(N(C)C(=O)NC2=O)N=C1SCC=C
Propriétés calculées
- Qualité précise: 342.115
- Masse isotopique unique: 342.115
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 6
- Complexité: 495
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0373-0959-2μmol |
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332149-58-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0373-0959-5μmol |
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332149-58-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0373-0959-10μmol |
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332149-58-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0373-0959-20μmol |
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332149-58-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0373-0959-1mg |
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332149-58-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0373-0959-2mg |
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332149-58-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0373-0959-3mg |
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332149-58-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0373-0959-4mg |
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332149-58-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0373-0959-5mg |
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332149-58-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0373-0959-10mg |
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332149-58-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Littérature connexe
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
332149-58-3 (3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot